Physicochemical properties of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene
Physicochemical properties of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS No. 1865026-41-0).[1] As a highly substituted halogenated aromatic ether, this compound presents unique characteristics relevant to its potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental data in published literature, this guide synthesizes predicted properties based on structure-activity relationships with analogous compounds, alongside detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented to ensure scientific integrity and provide researchers with a robust framework for characterization.
Introduction and Molecular Structure
1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is a polysubstituted aromatic compound featuring a benzene ring functionalized with four different substituents: a bromine atom, a chlorine atom, a fluorine atom, and an ethoxy group. This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a potentially valuable intermediate in organic synthesis. The strategic placement of halogens offers multiple reactive sites for cross-coupling reactions, while the ethoxy group influences the molecule's electronic nature and solubility.
Chemical Structure:
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IUPAC Name: 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene
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CAS Number: 1865026-41-0[1]
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Molecular Formula: C₈H₇BrClFO
Predicted Physicochemical Properties
The properties listed below are estimated based on the analysis of structurally related compounds. Empirical verification is essential and the protocols for these determinations are provided in Section 4.
| Property | Predicted Value | Rationale & Comparative Insights |
| Molecular Weight | 253.49 g/mol | Calculated from the molecular formula (C₈H₇BrClFO). |
| Physical State | White to off-white crystalline solid | Similar polysubstituted halogenated benzenes, such as 1-bromo-4-chloro-2-fluoro-5-methoxy-benzene (a solid with a melting point of 72-76 °C), are solids at room temperature.[2][3] The additional methylene group in the ethoxy chain compared to a methoxy group is unlikely to change the physical state from solid to liquid. |
| Melting Point | 65 - 85 °C | This is an estimated range. The melting point is influenced by crystal lattice packing, which is difficult to predict. For comparison, 1-bromo-4-chlorobenzene has a melting point of 67°C.[4] The additional fluorine and ethoxy substituents will alter this value. |
| Boiling Point | > 250 °C (at atmospheric pressure) | Halogenated aromatic compounds have relatively high boiling points due to their molecular weight and intermolecular forces. For instance, the predicted boiling point for a related methoxy compound is 237.7±35.0 °C.[2] The ethoxy derivative would be expected to have a slightly higher boiling point. |
| Solubility | Insoluble in water; Soluble in non-polar and moderately polar organic solvents (e.g., Dichloromethane, Diethyl Ether, Toluene, Ethyl Acetate). | The principle of "like dissolves like" governs solubility. The large, non-polar halogenated benzene ring dominates the molecule's character, making it hydrophobic. It is expected to be soluble in common organic solvents used for synthesis and chromatography.[2][5] |
| pKa | Not applicable | The molecule does not possess readily ionizable protons and is not considered acidic or basic. |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for the structural confirmation of a synthesized compound. The following are predicted spectral characteristics for 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The aromatic region will display two doublets, with coupling constants influenced by the adjacent fluorine atom. The ethoxy group will present as a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons). Chemical shifts for protons on a carbon adjacent to an ether oxygen are typically in the 3.4-4.5 ppm range.[6]
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¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms bonded to the electronegative halogens and the oxygen atom will be shifted downfield. Carbons adjacent to an ether oxygen typically absorb in the 50-80 ppm range.[6]
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FT-IR Spectroscopy: The infrared spectrum will be characterized by C-O-C stretching vibrations typical for aryl alkyl ethers, which show strong absorbances around 1050 and 1250 cm⁻¹.[6][7] Additionally, C-X (Carbon-Halogen) stretching vibrations will be present at lower wavenumbers. The exact position of C-X stretches decreases with increasing halogen mass (C-F > C-Cl > C-Br).[8]
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Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M+) peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a complex isotopic pattern will be observed for the molecular ion. This will include a prominent M+2 peak and a smaller M+4 peak, which is a definitive signature for a compound containing both one bromine and one chlorine atom.[9][10]
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard, reliable methods for determining the key physicochemical properties of a solid organic compound like 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow range (typically 0.5-1.0°C). Impurities depress and broaden the melting range.[1] This protocol uses a capillary method, which is standard in organic chemistry labs.
Methodology: Thiele Tube Method
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Sample Preparation:
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Place a small amount of the dry crystalline compound on a clean watch glass.
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Grind the compound into a fine powder using a spatula.
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Take a capillary tube (sealed at one end) and press the open end into the powder.
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Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[11]
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Apparatus Setup:
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Attach the capillary tube to a thermometer using a small rubber band or a piece of wire. The sample in the capillary should be level with the thermometer bulb.
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Clamp a Thiele tube to a retort stand.
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Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) so that the oil level is above the top of the side-arm loop.
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Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample and thermometer bulb are immersed in the oil but the open end of the capillary is above the oil surface.[12]
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Measurement:
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Gently heat the side arm of the Thiele tube with a micro-burner.[12] The design of the tube promotes convection currents, ensuring uniform heating.
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For an unknown compound, perform a rapid initial determination by heating quickly to find an approximate melting range.
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Allow the apparatus to cool, then repeat with a fresh sample, heating slowly (1-2°C per minute) as you approach the approximate melting point.[1]
-
Record the temperature (T₁) at which the first drop of liquid appears.
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Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
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The melting point is reported as the range T₁ - T₂.
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Caption: Workflow for Melting Point Determination.
Solubility Determination
Principle: Solubility is determined by observing whether a compound forms a homogeneous solution with a solvent. The "like dissolves like" rule is a guiding principle, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[5] A systematic approach using solvents of varying polarity provides a comprehensive solubility profile.
Methodology: Small-Scale Solubility Test
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Preparation:
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Label a series of small, clean test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Dichloromethane, Hexane).
-
Add approximately 20-30 mg of the compound to each test tube.
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Procedure:
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Classification:
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Soluble: The solid completely disappears, forming a clear, homogeneous solution.
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Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
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Insoluble: The solid does not appear to dissolve at all.
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Data Recording:
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Record the results for each solvent in a structured table.
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For a more quantitative measure, one can determine the mass of solute that dissolves in a specific volume of solvent until saturation is reached.
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Caption: Workflow for Solubility Classification.
Safety and Handling
Directive: As a halogenated aromatic hydrocarbon, 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene must be handled with appropriate caution. Data from related compounds suggest potential hazards.
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General Hazards: Halogenated aromatic compounds can be irritants to the eyes, skin, and respiratory system.[14][15][16] Some are associated with potential liver and central nervous system effects with prolonged or high-level exposure.[14][17] Many are also toxic to aquatic life.[18]
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GHS Classification (Predicted): Based on similar structures like bromochlorobenzenes, the compound may be classified as:
Recommended Handling Procedures:
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Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE):
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First Aid:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.
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Eye Contact: Flush eyes immediately with water for at least 15 minutes at an eyewash station.[17]
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Inhalation: Move to fresh air.
-
In all cases of significant exposure, seek medical attention.
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-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic waste. Do not release into the environment.
Conclusion
1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is a compound with significant potential for synthetic applications, yet it remains largely uncharacterized in scientific literature. This guide provides a foundational set of predicted physicochemical and spectroscopic properties derived from established chemical principles and analysis of analogous structures. More importantly, it offers detailed, actionable protocols for researchers to empirically determine these properties. Adherence to the described safety and handling procedures is paramount to ensure safe laboratory practice. The experimental verification of the data presented herein will be a valuable contribution to the chemical science community.
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